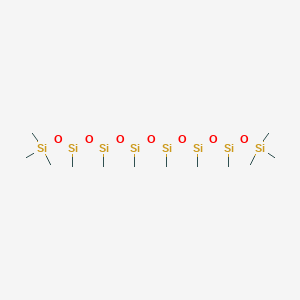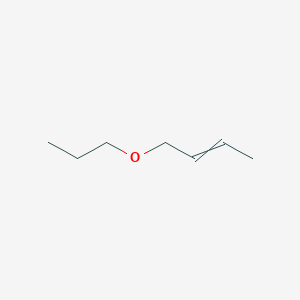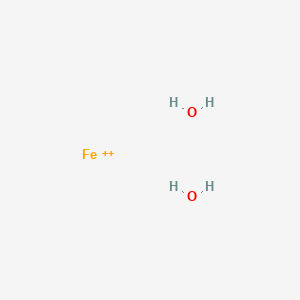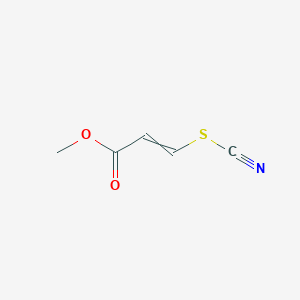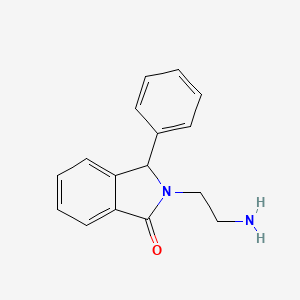
6-Hydroxy-2,3-dihydrophthalazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.15 g/mol It is known for its unique structure, which includes a phthalazine ring system with hydroxyl and carbonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by the removal of ethanol to yield the desired product . Another method involves the use of phthalhydrazide as a starting material, which undergoes a similar reaction with hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can yield dihydrophthalazine derivatives with different substituents.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to modulate neurotransmitter receptors and ion channels in the brain . The compound’s structure allows it to form hydrogen bonds and interact with various biological molecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
6-Hydroxy-2,3-dihydrophthalazine-1,4-dione can be compared with other similar compounds, such as:
Phthalhydrazide: A closely related compound with similar chemical properties.
2,3-Dihydro-1,4-phthalazinedione:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
14161-18-3 |
|---|---|
Formule moléculaire |
C8H6N2O3 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
6-hydroxy-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)8(13)10-9-7(5)12/h1-3,11H,(H,9,12)(H,10,13) |
Clé InChI |
GKCPJSNHYOZQEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C(=O)NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


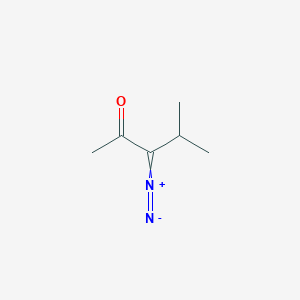
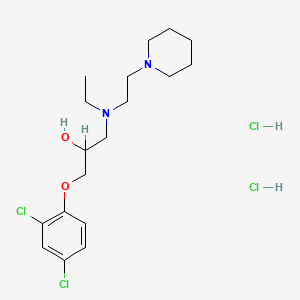
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)



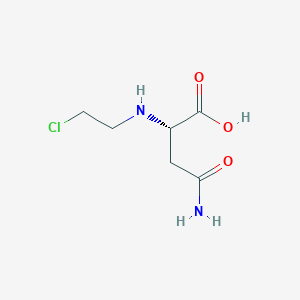

![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
